physicochemical properties of 2-(benzylthio)-N-butylbenzamide
physicochemical properties of 2-(benzylthio)-N-butylbenzamide
An In-depth Technical Guide to the Physicochemical Properties of 2-(benzylthio)-N-butylbenzamide
Introduction
In the landscape of medicinal chemistry and materials science, the benzamide scaffold is a cornerstone, forming the structural basis for a multitude of functional molecules.[1] The introduction of diverse substituents allows for the fine-tuning of their chemical and biological properties. This guide focuses on a specific, yet not widely characterized molecule: 2-(benzylthio)-N-butylbenzamide. Given the absence of extensive empirical data in the public domain for this exact compound, this document serves as a predictive guide, grounded in the established physicochemical properties of its constituent structural motifs and analogous compounds.
As a Senior Application Scientist, the objective is to provide researchers, scientists, and drug development professionals with a robust framework for understanding, synthesizing, and characterizing this molecule. We will explore its predicted properties, propose a logical synthetic pathway, and provide standardized experimental protocols for empirical validation. This approach combines theoretical chemistry with practical, field-proven methodologies to create a self-validating system for investigation.
Molecular Structure and Predicted Physicochemical Properties
The structure of 2-(benzylthio)-N-butylbenzamide integrates an N-butylbenzamide core with a benzylthio substituent at the ortho (2-) position. This combination suggests a molecule with significant lipophilicity and a specific three-dimensional conformation due to the steric influence of the ortho substituent.
Molecular Identity:
-
Molecular Formula: C₁₈H₂₁NOS
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Molecular Weight: 300.43 g/mol
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IUPAC Name: 2-(benzylthio)-N-butylbenzamide
The following table summarizes the predicted physicochemical properties based on data from analogous compounds such as N-butylbenzamide, N-tert-butylbenzamide, and various thioethers.[2][3][4]
| Property | Predicted Value / Observation | Rationale and Comparative Insights |
| Appearance | White to off-white crystalline solid | N-alkylbenzamides are typically crystalline solids at room temperature.[5] |
| Melting Point | 70 - 90 °C | N-butylbenzamide has a melting point of 41-42°C, while N-tert-butylbenzamide melts at 133-135°C.[3][6] The large, flexible 2-(benzylthio) group is expected to disrupt crystal packing compared to a simple benzamide, but the overall molecular weight and potential for π-stacking suggest a melting point in this range. |
| Boiling Point | > 350 °C (Predicted) | High molecular weight and polar amide functionality lead to a high predicted boiling point. Experimental determination would likely require vacuum distillation to prevent decomposition. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, DMSO) | The long butyl chain and two aromatic rings create a predominantly nonpolar character, predicting poor aqueous solubility.[7] The principle of "like dissolves like" suggests solubility in common organic solvents.[8] |
| pKa (Amide N-H) | ~17 | The pKa of a secondary amide N-H proton is typically around 17, indicating it is not acidic under normal physiological conditions. |
| LogP (Octanol/Water) | > 4.0 (Predicted) | The combination of two aromatic rings, a butyl group, and a thioether linkage contributes to high lipophilicity. This is a critical parameter for predicting membrane permeability in drug development. |
Proposed Synthesis: Amidation of 2-(benzylthio)benzoic acid
A logical and efficient route to synthesize 2-(benzylthio)-N-butylbenzamide is through the coupling of 2-(benzylthio)benzoic acid with butylamine. This approach is standard in organic synthesis for forming amide bonds.[9] The carboxylic acid can be "activated" to facilitate the reaction, for example, by converting it to an acid chloride or by using a peptide coupling agent.
Synthetic Workflow Diagram
Caption: Proposed synthesis workflow for 2-(benzylthio)-N-butylbenzamide.
Experimental Protocol: Synthesis via Acid Chloride
This protocol is a generalized procedure and should be adapted and optimized based on laboratory results.
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Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 1.0 equivalent of 2-(benzylthio)benzoic acid in anhydrous dichloromethane (DCM). Add 2-3 drops of dimethylformamide (DMF) as a catalyst. Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Solvent Removal: Remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step.
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Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve butylamine (1.5 equivalents) and a non-nucleophilic base such as triethylamine (2.0 equivalents) in anhydrous DCM.
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Reaction: Add the butylamine solution dropwise to the acid chloride solution at 0 °C with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
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Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, water, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2-(benzylthio)-N-butylbenzamide.
Predicted Spectroscopic Data
Structural elucidation of a novel compound relies heavily on spectroscopic analysis. Below are the predicted spectral characteristics for 2-(benzylthio)-N-butylbenzamide, based on data from analogous structures.[5][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted, CDCl₃, 400 MHz):
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δ 7.20-7.60 (m, 9H): Aromatic protons from both the benzamide and benzyl rings. The ortho-substitution pattern will lead to a complex, overlapping multiplet.
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δ 6.0-6.5 (br s, 1H): Amide N-H proton. The broadness is due to quadrupole broadening and potential hydrogen bonding.
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δ 4.15 (s, 2H): Benzylic S-CH₂ protons. The singlet is highly characteristic of the benzylthio moiety.[10]
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δ 3.35 (q, J ≈ 6.8 Hz, 2H): N-CH₂ protons of the butyl group, coupled to the adjacent methylene group.
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δ 1.55 (sextet, J ≈ 7.2 Hz, 2H): CH₂ protons beta to the nitrogen in the butyl group.
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δ 1.35 (sextet, J ≈ 7.4 Hz, 2H): CH₂ protons gamma to the nitrogen in the butyl group.
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δ 0.90 (t, J ≈ 7.3 Hz, 3H): Terminal methyl (CH₃) protons of the butyl group.
-
-
¹³C NMR (Predicted, CDCl₃, 101 MHz):
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δ 167.0: Amide carbonyl (C=O) carbon.
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δ 135-140: Aromatic quaternary carbons (C-S, C-C=O, and the ipso-carbon of the benzyl group).
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δ 125-132: Aromatic C-H carbons.
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δ 40.0: N-CH₂ carbon of the butyl group.
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δ 37.0: Benzylic S-CH₂ carbon.[10]
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δ 31.5: CH₂ carbon beta to the nitrogen.
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δ 20.0: CH₂ carbon gamma to the nitrogen.
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δ 13.8: Terminal methyl (CH₃) carbon.
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Infrared (IR) Spectroscopy
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~3300 cm⁻¹ (sharp, medium): N-H stretch of the secondary amide.[12]
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~3060-3030 cm⁻¹ (sharp, weak): Aromatic C-H stretch.
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~2960-2850 cm⁻¹ (medium-strong): Aliphatic C-H stretch from the butyl and benzyl groups.
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~1645 cm⁻¹ (strong, sharp): Amide I band (C=O stretch). This is one of the most characteristic peaks.[5]
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~1540 cm⁻¹ (medium): Amide II band (N-H bend coupled with C-N stretch).
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~690-770 cm⁻¹ (strong): Bending vibrations characteristic of ortho-disubstituted and monosubstituted benzene rings.
Mass Spectrometry (MS)
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Expected [M]⁺: m/z = 300.13
-
High-Resolution MS (HRMS): Calculated for C₁₈H₂₁NOS [M+H]⁺: 300.1366. Experimental verification of this exact mass would confirm the elemental composition.
-
Key Fragmentation Patterns:
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Loss of the butyl group.
-
Loss of the benzyl group (leading to a prominent peak at m/z 91 for the benzyl cation).
-
Cleavage at the amide bond.
-
McLafferty rearrangement involving the butyl chain.
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Experimental Protocols for Property Determination
To move from prediction to empirical fact, the following standardized protocols are recommended.
Workflow for Physicochemical Characterization
Caption: Workflow for the empirical validation of physicochemical properties.
Protocol 1: Melting Point Determination
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Sample Preparation: Place a small amount of the dry, crystalline compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Protocol 2: Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid compound to a known volume (e.g., 10 mL) of the desired solvent (e.g., water, buffer at pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Remove any undissolved solid by centrifugation and/or filtration through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve.
Potential Biological Activity
While no direct biological data exists for 2-(benzylthio)-N-butylbenzamide, its structural components are present in molecules with known biological activities.
-
Antimicrobial/Antifungal: Benzamide derivatives are known to possess antimicrobial and antifungal properties.[1]
-
Anticancer: The 2-(benzylthio) moiety is found in various heterocyclic compounds, such as 2-(benzylthio)-1H-benzimidazoles, which have been investigated for their anticancer activities.[13] Similarly, other complex benzenesulfonamides containing a thioether linkage have shown antiproliferative effects against cancer cell lines.[14]
-
Enzyme Inhibition: The structural features suggest potential for interaction with various enzyme active sites.[13]
These connections imply that 2-(benzylthio)-N-butylbenzamide could be a valuable starting point for medicinal chemistry programs. Any investigation should begin with broad in-vitro screening against panels of cancer cell lines or microbial strains.[15][16]
Conclusion
This technical guide provides a comprehensive, predictive overview of the . By leveraging data from analogous structures, we have established a foundational dataset for its melting point, solubility, and spectroscopic characteristics. The inclusion of a plausible synthetic route and standardized experimental protocols offers a clear and actionable path for researchers to synthesize, characterize, and validate these predictions empirically. This document serves as a critical first step for any scientific endeavor involving this novel compound, particularly in the fields of drug discovery and material science.
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